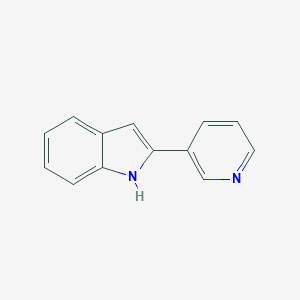
2-Pyridin-3-yl-1H-indole
Cat. No. B095124
Key on ui cas rn:
15432-24-3
M. Wt: 194.23 g/mol
InChI Key: KDWAJWXWMMNKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04511573
Procedure details


Phosphorus oxychloride (3.36 ml) is added dropwise over a period of 20 minutes to dimethylformamide (10.6 g) maintained at 0°-3°. After complete addition a solution of 2-(3-pyridyl)indole (6.50 g) in dimethylformamide (20 ml) is added dropwise over a period of 30 minutes at such a rate so that the reaction temperature does not exceed 10°. The cooling bath is then removed and the viscous solution heated to and maintained at 35°-40° for 1 hour. The reaction mixture is treated with crushed ice (50 g). A solution of sodium hydroxide (24.4 g) in 65 ml of water is added slowly. After the addition the resulting red-orange solution is heated rapidly to reflux and maintained at reflux for about 2 minutes. The solution is allowed to cool to room temperature, then placed in a freezer for 2 days. The resulting precipitate is collected and washed well with water to give an orange solid which is recrystallized from methanol (240 ml) to give 2-(3pyridyl)-indole-3-carboxaldehyde, m.p. 236°-238°.




Identifiers


|
REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[N:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]2[NH:13][C:14]3[C:19]([CH:20]=2)=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH:7]=1.CN(C)[CH:23]=[O:24]>>[N:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]2[NH:13][C:14]3[C:19]([C:20]=2[CH:23]=[O:24])=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.36 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
10.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
6.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)C=1NC2=CC=CC=C2C1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at 0°-3°
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added dropwise over a period of 30 minutes at such a rate so that the reaction temperature
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
does not exceed 10°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath is then removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the viscous solution heated to and
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at 35°-40° for 1 hour
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture is treated with crushed ice (50 g)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A solution of sodium hydroxide (24.4 g) in 65 ml of water is added slowly
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition the resulting red-orange solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is heated rapidly
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for about 2 minutes
|
|
Duration
|
2 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting precipitate is collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed well with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an orange solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is recrystallized from methanol (240 ml)
|
Outcomes


Product
Details
Reaction Time |
2 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC(=CC=C1)C=1NC2=CC=CC=C2C1C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
